molecular formula C17H23NO2 B1618236 (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate CAS No. 67859-99-8

(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate

Cat. No.: B1618236
CAS No.: 67859-99-8
M. Wt: 273.37 g/mol
InChI Key: QLRICECRKJGSKQ-SDNWHVSQSA-N
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Description

(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate is an organic compound that belongs to the class of anthranilates. Anthranilates are esters of anthranilic acid, which is an aromatic amine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate typically involves the esterification of anthranilic acid with (Z)-3,7-Dimethylocta-2,6-dienol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or methanol to achieve a high yield of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. Additionally, microbial-based production methods using engineered microorganisms have been explored to produce anthranilate derivatives, offering a more sustainable and cost-effective approach .

Chemical Reactions Analysis

Types of Reactions

(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in various substituted anthranilate derivatives .

Scientific Research Applications

(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor in the biosynthesis of tryptophan, an essential amino acid. The compound can also interact with enzymes such as anthranilate synthase, influencing the metabolic pathways involved in aromatic amino acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl anthranilate: Another ester of anthranilic acid, commonly used in flavoring and fragrance industries.

    Ethyl anthranilate: Similar to methyl anthranilate but with different ester group, used in similar applications.

    Phenyl anthranilate: An ester with a phenyl group, used in various chemical syntheses.

Uniqueness

(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

CAS No.

67859-99-8

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-aminobenzoate

InChI

InChI=1S/C17H23NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-11H,6,8,12,18H2,1-3H3/b14-11+

InChI Key

QLRICECRKJGSKQ-SDNWHVSQSA-N

SMILES

CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1N)/C)C

Canonical SMILES

CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C

67859-99-8

Origin of Product

United States

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